Cas no 847388-37-8 (4-fluoro-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide)

4-fluoro-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide
- 4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- Benzamide, 4-fluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-
- 4-fluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
- 847388-37-8
- F0657-0467
- AKOS002053703
- 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
-
- インチ: 1S/C20H15FN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26)
- InChIKey: LPFHSVLRCBLYOQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=C(C)N3C(=N2)N=CC=C3)=C1)(=O)C1=CC=C(F)C=C1
計算された属性
- せいみつぶんしりょう: 346.12298928g/mol
- どういたいしつりょう: 346.12298928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 496
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.99±0.70(Predicted)
4-fluoro-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0657-0467-2μmol |
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
847388-37-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0657-0467-1mg |
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
847388-37-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0657-0467-5μmol |
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
847388-37-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0657-0467-4mg |
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
847388-37-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0657-0467-10mg |
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
847388-37-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0657-0467-2mg |
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
847388-37-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0657-0467-3mg |
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
847388-37-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0657-0467-5mg |
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
847388-37-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0657-0467-10μmol |
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
847388-37-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
4-fluoro-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 関連文献
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
4-fluoro-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamideに関する追加情報
Comprehensive Overview of 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS No. 847388-37-8)
4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS No. 847388-37-8) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyrimidine derivatives, which are known for their diverse biological activities, including kinase inhibition and modulation of cellular signaling pathways. The presence of a fluorobenzamide moiety further enhances its pharmacological relevance, making it a subject of interest for drug discovery and development.
The molecular structure of 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide incorporates a 3-methylimidazo[1,2-a]pyrimidine core linked to a fluorinated benzamide group. This combination is particularly noteworthy because fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are critical factors in drug design. Researchers have explored its potential as a kinase inhibitor, with studies suggesting its applicability in targeting diseases such as cancer and inflammatory disorders. The compound's CAS No. 847388-37-8 serves as a unique identifier, facilitating its accurate identification in scientific literature and regulatory documentation.
In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapies. 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide aligns with this trend, as its mechanism of action involves selective interaction with specific enzymatic targets. For instance, its ability to modulate protein kinases has been investigated in preclinical studies, highlighting its potential to address unmet medical needs. The compound's imidazo[1,2-a]pyrimidine scaffold is also a focal point for medicinal chemists, who seek to optimize its pharmacokinetic properties for clinical use.
From a synthetic chemistry perspective, the preparation of 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves multi-step organic reactions, including condensation and amidation processes. The incorporation of a fluoro substituent at the benzamide ring is a strategic choice, as fluorine atoms often enhance binding affinity and selectivity toward biological targets. This synthetic approach underscores the importance of structure-activity relationship (SAR) studies in modern drug discovery, where subtle modifications can significantly impact a compound's efficacy and safety profile.
The growing interest in personalized medicine and targeted drug delivery has further amplified the relevance of compounds like 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide. Its potential to serve as a therapeutic agent in oncology, for example, is supported by its ability to interfere with cancer cell proliferation and survival pathways. Additionally, its low toxicity profile in preliminary studies makes it a promising candidate for further investigation. Researchers are also exploring its utility in combination therapies, where it may synergize with other drugs to enhance treatment outcomes.
Another area of interest is the compound's role in neurodegenerative disease research. Given the increasing prevalence of conditions such as Alzheimer's and Parkinson's disease, scientists are actively seeking compounds that can modulate neurodegenerative pathways. The imidazo[1,2-a]pyrimidine framework of 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has shown promise in this context, particularly in targeting enzymes involved in protein misfolding and aggregation. This aligns with the broader scientific community's focus on disease-modifying therapies that address the root causes of neurodegeneration.
In summary, 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS No. 847388-37-8) represents a compelling example of how rational drug design and medicinal chemistry can yield compounds with significant therapeutic potential. Its multifunctional scaffold, combined with its fluorinated benzamide moiety, positions it as a versatile tool for addressing complex biological challenges. As research continues to uncover its full range of applications, this compound is likely to remain a focal point in the pursuit of innovative treatments for a variety of diseases.
847388-37-8 (4-fluoro-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide) 関連製品
- 2159165-46-3(2-(dimethyl-1,3-thiazol-5-yl)methylcyclobutan-1-ol)
- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)
- 2580214-29-3(3-4-(benzyloxy)-3-bromophenyl-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 196861-98-0(1H-BENZOTRIAZOLE, 1-[1-(4-FLUOROPHENYL)-2-(TRIMETHYLSILYL)ETHYL]-)
- 4844-38-6(Phosphonic acid,P-dodecyl-, diethyl ester)
- 2171849-35-5(1-(bromomethyl)-4',4'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)
- 1999003-57-4(methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)butanoate)
- 2172120-14-6(2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)
- 923773-32-4([(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate)
- 2171968-92-4(3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide)




